molecular formula C12H16N2 B8510214 2-(6-ethyl-1H-indol-3-yl)-ethylamine CAS No. 4765-25-7

2-(6-ethyl-1H-indol-3-yl)-ethylamine

Cat. No.: B8510214
CAS No.: 4765-25-7
M. Wt: 188.27 g/mol
InChI Key: BDIDXHXHOZSHRX-UHFFFAOYSA-N
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Description

2-(6-Ethyl-1H-indol-3-yl)-ethylamine is a substituted tryptamine derivative characterized by an ethyl group at the 6-position of the indole ring and an ethylamine side chain at the 3-position.

Properties

CAS No.

4765-25-7

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(6-ethyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C12H16N2/c1-2-9-3-4-11-10(5-6-13)8-14-12(11)7-9/h3-4,7-8,14H,2,5-6,13H2,1H3

InChI Key

BDIDXHXHOZSHRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CN2)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key References
2-(1H-Indol-3-yl)ethylamine (Tryptamine) None C₁₀H₁₂N₂ 160.22
2-(6-Methyl-1H-indol-3-yl)ethylamine Methyl (6) C₁₁H₁₄N₂ 174.25
2-(6-Methoxy-1H-indol-3-yl)ethylamine Methoxy (6) C₁₁H₁₄N₂O 190.24
2-(5-Methoxy-1H-indol-3-yl)ethylamine Methoxy (5) C₁₁H₁₄N₂O 190.24
2-(1-Benzyl-1H-indol-3-yl)ethylamine Benzyl (N1) C₁₇H₁₈N₂ 250.34
2-(6-Bromo-1H-indol-3-yl)ethylamine HCl Bromo (6) C₁₀H₁₁BrN₂·HCl 275.57

Key Observations :

  • Substituent Position : The 6-ethyl group in the target compound may enhance lipophilicity compared to smaller substituents (e.g., methyl) or polar groups (e.g., methoxy). Methoxy substitutions at positions 5 or 6 (e.g., 5-methoxytryptamine and 6-methoxytryptamine ) are associated with altered serotonin receptor affinity.
  • Steric Effects : Bulkier substituents (e.g., benzyl at N1 ) may hinder receptor binding compared to alkyl or halogen groups.

Physicochemical Properties

  • Methoxy groups introduce polarity, reducing lipophilicity .
  • Acid-Base Behavior: The ethylamine side chain (pKa ~9-10) remains protonated at physiological pH, critical for receptor interactions.

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